3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Overview
Description
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, also known as 3-oxo-THP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of synthetic chemistry and biochemistry. 3-oxo-THP is a versatile and highly reactive compound that can be used to synthesize a variety of other compounds, including pharmaceuticals, food additives, and other organic compounds. It is also a key intermediate in the synthesis of many important compounds, such as the antifungal drug itraconazole, the anti-inflammatory drug naproxen, and the anti-cancer drug paclitaxel. 3-oxo-THP is also used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen, and the anti-cancer drug docetaxel.
Scientific research applications
Chemical Synthesis and Material Science
Synthesis of Polysubstituted Compounds: 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is used in the synthesis of various polysubstituted compounds, such as bipyrazoles, pyrazolylpyrimidines, and other derivatives, demonstrating its versatility in chemical synthesis (Dawood, Farag, & Ragab, 2004).
Ring Contraction for Functionalized Compounds: This compound participates in ring contraction processes of 2H-pyran-2-ones, forming various functionalized derivatives. This showcases its utility in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Sil, Sharon, Maulik, & Ram, 2004).
Synthesis of Environmentally Sensitive Fluorophores: It is also involved in the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, indicating potential applications in materials science and environmental sensing (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis and Green Chemistry
Catalyst in Organic Synthesis: The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its role in facilitating complex chemical reactions, potentially leading to the development of new catalysts for organic synthesis (Zhang et al., 2016).
Microwave-Assisted Synthesis of Anticancer Compounds: Utilized in microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, this compound has contributed to the development of potential anticancer agents, emphasizing its significance in medicinal chemistry (Hadiyal et al., 2020).
Green Synthesis in Ionic Liquids: Its application in the synthesis of tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids demonstrates its role in promoting green chemistry practices, contributing to more sustainable and environmentally-friendly chemical processes (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).
properties
IUPAC Name |
3-(oxan-4-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLWTKUQPQXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734486 | |
Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile | |
CAS RN |
1010798-64-7 | |
Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxan-4-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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